molecular formula C13H23NO3 B11756712 Tert-butyl 1-oxa-7-azaspiro[4.5]decane-7-carboxylate

Tert-butyl 1-oxa-7-azaspiro[4.5]decane-7-carboxylate

Katalognummer: B11756712
Molekulargewicht: 241.33 g/mol
InChI-Schlüssel: VMPVTQLOYOYNKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 1-oxa-7-azaspiro[4.5]decane-7-carboxylate (CAS: 1936622-97-7, molecular formula: C₁₄H₂₃NO₃, molecular weight: 253.34) is a spirocyclic compound featuring a unique bicyclic structure with oxygen and nitrogen atoms in separate rings . The tert-butyl carbamate group serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes. Spirocycles like this are pivotal in medicinal chemistry due to their conformational rigidity, which improves target binding and pharmacokinetic properties. This compound is typically synthesized via hydrogenation and acid-catalyzed reactions, as described in scalable protocols involving Pd/C catalysts and TFA treatments .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

tert-butyl 1-oxa-9-azaspiro[4.5]decane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-8-4-6-13(10-14)7-5-9-16-13/h4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPVTQLOYOYNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclization and Boc Protection

A plausible route involves a seven-step sequence analogous to the synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-formylate:

  • Malonate Alkylation : Ethyl malonate reacts with a dihalide or tosylate derivative in ethanol at 25–80°C for 5 hours to form a diester intermediate.

  • Reductive Amination : Lithium borohydride in tetrahydrofuran reduces the diester to a diol at 0–70°C over 2.5 hours.

  • Tosylation : The diol reacts with p-toluenesulfonyl chloride in dichloromethane at 25°C for 12 hours to generate a ditosylate.

  • Ring Closure : Cesium carbonate in acetonitrile at 25–90°C facilitates spirocyclization over 3 hours.

  • Magnesium Reduction : Magnesium chips in methanol reduce residual functional groups at 25–80°C for 1 hour.

  • Boc Protection : Boc anhydride in dichloromethane at 25°C for 12 hours introduces the tert-butyl group.

  • Deprotection/Cleavage : Palladium-catalyzed hydrogenation in methanol removes protecting groups, yielding the final product.

Table 1: Hypothetical Reaction Conditions

StepReactionReagents/ConditionsTemperatureTime
1Malonate alkylationEthanol, ethyl malonate, dihalide25–80°C5 hr
2ReductionLiBH₄, THF0–70°C2.5 hr
3TosylationTsCl, CH₂Cl₂25°C12 hr
4SpirocyclizationCs₂CO₃, CH₃CN25–90°C3 hr
5ReductionMg, CH₃OH25–80°C1 hr
6Boc protectionBoc₂O, CH₂Cl₂25°C12 hr
7DeprotectionPd/C, H₂, CH₃OH25°C3 hr

Alternative Four-Step Route

A shorter route, inspired by the synthesis of tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-carboxylate, could involve:

  • Nitrile Formation : Reacting 1,4-dioxaspiro[4.5]decane-8-one with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide in glycol dimethyl ether/ethanol at 0–20°C.

  • Alkylation : Treating the nitrile with 1-bromo-2-chloroethane and lithium diisopropylamide in toluene at 0–20°C for 13 hours.

  • Hydrogenation and Cyclization : Hydrogenation with Raney nickel in methanol at 50°C under 50 psi H₂ for 6 hours, followed by Boc protection.

  • Deprotection : Using pyridinium p-toluenesulfonate in acetone/water at 70°C for 15 hours to yield the final product.

Critical Analysis of Methodologies

Yield Optimization

  • The seven-step method achieves an estimated 30–40% overall yield based on analogous syntheses, while the four-step route may improve yields to 50–60% due to fewer intermediates.

  • Key factors affecting yield:

    • Temperature Control : Exothermic reactions (e.g., reductions with LiBH₄) require precise cooling to prevent side reactions.

    • Catalyst Efficiency : Palladium carbon and Raney nickel must be freshly activated to ensure complete deprotection.

Purification Challenges

  • Spirocyclic compounds often require silica gel chromatography or recrystallization due to stereoisomerism. For example, the final product in the four-step route is purified via column chromatography with hexane/ethyl acetate eluents.

Industrial Scalability Considerations

ParameterSeven-Step MethodFour-Step Method
Raw Material CostHigh (multiple intermediates)Moderate (fewer steps)
Reaction Time38.5 hours34 hours
Purification ComplexityHigh (7 intermediates)Moderate (4 intermediates)
ScalabilityLimited by step countMore feasible

Analyse Chemischer Reaktionen

Wirkmechanismus

Der Wirkmechanismus von Tert-butyl-1-oxa-7-azaspiro[4.5]decan-7-carboxylat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die einzigartige spirocyclische Struktur der Verbindung ermöglicht es ihr, in Bindungsstellen von Zielproteinen zu passen, was möglicherweise ihre Aktivität hemmt oder ihre Funktion moduliert. Die genauen Wege und molekularen Zielstrukturen hängen von der spezifischen Anwendung und der Art der Derivate der Verbindung ab.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential
Tert-butyl 1-oxa-7-azaspiro[4.5]decane-7-carboxylate has been investigated for its potential as a pharmacological agent. Its structure allows for interactions with biological targets, making it a candidate for the development of new therapeutic agents.

Case Study: Antimicrobial Activity
Research has shown that derivatives of this compound exhibit antimicrobial properties. A study demonstrated that modifications to the tert-butyl group can enhance the efficacy against various bacterial strains, suggesting its use in developing new antibiotics .

Table 1: Antimicrobial Efficacy of Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Modified DerivativeS. aureus16 µg/mL

Material Science

Polymer Synthesis
The compound is utilized in synthesizing advanced polymers due to its ability to form stable linkages within polymer chains. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Case Study: Polymer Blends
A recent study explored the use of this compound in creating blends with polystyrene. The resulting materials exhibited improved tensile strength and thermal resistance compared to standard polystyrene formulations, indicating its potential in industrial applications .

Synthetic Chemistry

Reagent in Organic Synthesis
this compound serves as a versatile reagent in organic synthesis, particularly in the formation of complex organic molecules. Its unique spirocyclic structure allows for selective reactions that are beneficial in multi-step synthesis processes.

Case Study: Synthesis of Complex Molecules
In a synthetic route aimed at producing biologically active compounds, this compound was employed to facilitate cyclization reactions, leading to high yields of target compounds with significant biological activity .

Wirkmechanismus

The mechanism of action of tert-butyl 1-oxa-7-azaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into binding sites of target proteins, potentially inhibiting their activity or modulating their function . The exact pathways and molecular targets depend on the specific application and the nature of the compound’s derivatives.

Vergleich Mit ähnlichen Verbindungen

Structural Variants in Heteroatoms and Ring Sizes

The following table summarizes key analogs and their structural/physicochemical differences:

Compound Name Structure Heteroatoms Ring System Physical State Yield (%) Melting Point (°C) Key Reference
Target Compound 1-oxa-7-azaspiro[4.5]decane O, N [4.5] Solid N/A N/A
tert-Butyl 8-thia-1-azaspiro[4.5]decane-1-carboxylate 8-thia-1-aza S, N [4.5] White solid 76 89–90
tert-Butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate 1-oxa-7-aza + NH₂ O, N [4.5] Solid (min 97% purity) N/A N/A
tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate 1,8-diaza N, N [4.5] N/A N/A N/A
tert-Butyl 2-oxa-7-azaspiro[4.4]nonane-7-carboxylate 2-oxa-7-aza O, N [4.4] Oil 83 N/A

Key Observations :

  • Heteroatom Effects : Replacing oxygen with sulfur (e.g., 8-thia analog) increases melting point (89–90°C vs. oil for some oxygen analogs), likely due to enhanced crystallinity from sulfur’s polarizability .

Physicochemical and Functional Differences

  • Solubility : Hydroxyl-bearing analogs (e.g., tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate, MW 257.33) exhibit higher polarity, enhancing aqueous solubility compared to the parent compound .
  • Stability : The tert-butyl group in all analogs improves thermal stability, but sulfur-containing variants may show reduced oxidative stability .
  • Reactivity: Amino-substituted spirocycles (e.g., CAS 1263177-13-4) are prone to acetylation or alkylation, making them versatile intermediates .

Biologische Aktivität

Tert-butyl 1-oxa-7-azaspiro[4.5]decane-7-carboxylate, with the CAS number 1341040-07-0, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, pharmacological effects, and relevant case studies.

  • Molecular Formula : C13_{13}H23_{23}NO3_3
  • Molecular Weight : 241.33 g/mol
  • Structure : The compound features a spirocyclic structure which is significant for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. Notably, compounds with similar structures have demonstrated effective inhibition against various strains of bacteria, including multidrug-resistant strains.

Table 1: Antibacterial Efficacy of Related Compounds

CompoundTarget BacteriaMIC Range (μg/mL)
Compound 7aE. coli, S. aureus<0.03125–0.25
Compound 7hA. baumannii, K. pneumoniae1–4
This compoundTBD

These findings suggest that the spirocyclic structure may enhance binding affinity to bacterial topoisomerases, leading to effective inhibition of bacterial growth.

The mechanism by which this compound exerts its antibacterial effects is likely linked to its interaction with bacterial topoisomerases, enzymes critical for DNA replication and transcription. Inhibitors targeting these enzymes can disrupt bacterial cell division and lead to cell death.

Study on Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry evaluated a series of dual inhibitors derived from spirocyclic structures, including variants of this compound. The study reported:

  • In vitro Testing : Compounds were tested against a panel of Gram-positive and Gram-negative bacteria.
  • In vivo Efficacy : Selected compounds showed significant reduction in bacterial load in mouse models infected with resistant strains.

The results indicated that modifications in the molecular structure could enhance antibacterial potency while maintaining low toxicity levels.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : Compounds with similar structures have shown good solubility and absorption characteristics.
  • Metabolism : Early studies suggest metabolic stability, which is essential for prolonged efficacy.
  • Toxicity : Preliminary toxicity assessments indicate a favorable safety profile, although further studies are needed.

Q & A

Q. What are the key steps in synthesizing tert-butyl 1-oxa-7-azaspiro[4.5]decane-7-carboxylate?

  • Methodological Answer : The synthesis involves multi-step reactions, including ring-closing strategies and protecting group chemistry. For example, tert-butyl 1-oxa-7-azaspiro[4.5]dec-2-ene-7-carboxylate (a related compound) is synthesized via trifluoroacetic acid (TFA)-mediated deprotection, followed by heating with 4-methylbenzenesulfonohydrazide and potassium tert-butoxide in tetrahydrofuran (THF). Purification is achieved using silica gel chromatography with ethyl acetate/hexanes gradients. Yield optimization requires precise temperature control (e.g., reflux at 80°C) and stoichiometric balancing of reagents .

Q. Example Reaction Conditions :

StepReagents/ConditionsPurpose
1TFA in dichloromethaneDeprotection
24-methylbenzenesulfonohydrazide, KOtBu, THF, 80°CCyclization
3Silica gel chromatography (EtOAc/hexanes)Purification

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer : Structural confirmation relies on mass spectrometry (MS) for molecular weight verification and nuclear magnetic resonance (NMR) for stereochemical analysis. For example, MS (ESI+) confirms the molecular ion peak ([M+H]⁺) at m/z 241.33, matching the theoretical mass. Purity is assessed via HPLC (≥95% purity for derivatives) and thin-layer chromatography (TLC). Diastereomeric mixtures may require chiral column chromatography for resolution .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Storage conditions vary by derivative:
  • Unmodified spirocyclic core : Store at 2–8°C in airtight containers under nitrogen to prevent oxidation .
  • Hydroxy or ketone derivatives : Seal in dry, room-temperature environments to avoid hydrolysis .
  • Reactive intermediates (e.g., aldehydes) : Refrigerate at –20°C with desiccants .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can diastereomer formation be controlled during the synthesis of spirocyclic compounds like this compound?

  • Methodological Answer : Diastereoselectivity is influenced by solvent polarity and catalyst choice. For example, using chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization steps can bias ring-closing toward a single diastereomer. Alternatively, low-polarity solvents (e.g., toluene) favor thermodynamic control, while high-polarity solvents (e.g., DMF) promote kinetic pathways. Post-synthesis resolution via preparative HPLC or crystallization may be required for inseparable mixtures .

Q. What strategies are effective for introducing functional groups into the spirocyclic scaffold?

  • Methodological Answer :
  • Hydroxylation : Oxidative methods (e.g., Sharpless dihydroxylation) or enzymatic catalysis to introduce hydroxyl groups at specific positions .
  • Carbonyl insertion : Ketone derivatives are synthesized via ozonolysis of dec-2-ene intermediates, followed by reductive workup .
  • Aryl substitution : Suzuki-Miyaura coupling with boronic acids to introduce aryl groups (e.g., phenyl rings) .

Q. How can contradictory analytical data (e.g., NMR vs. MS) be resolved when characterizing derivatives?

  • Methodological Answer : Contradictions often arise from impurities or tautomerism. For example, an unexpected m/z peak in MS may indicate adduct formation (e.g., sodium or potassium ions). Cross-validation using 2D NMR (e.g., HSQC, HMBC) clarifies connectivity, while variable-temperature NMR resolves dynamic tautomerism. High-resolution MS (HRMS) confirms exact mass .

Q. What mechanistic insights guide the optimization of reaction conditions for synthesizing modified spirocyclic derivatives?

  • Methodological Answer : Mechanistic studies using density functional theory (DFT) reveal that ring strain in the spirocyclic core drives reactivity. For example, dec-2-ene intermediates undergo [4+2] cycloaddition under thermal conditions due to strain release. Solvent screening (e.g., THF vs. DMSO) identifies polar aprotic solvents as optimal for stabilizing transition states. Kinetic studies (e.g., in situ IR monitoring) optimize reaction times .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.